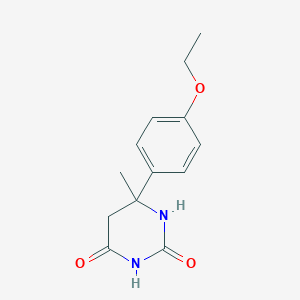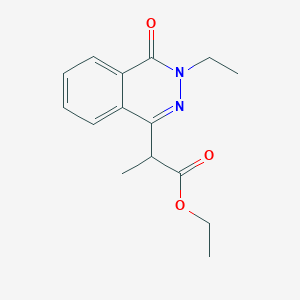
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione, also known as ethylmethylphenyldihydropyrimidinedione, is a chemical compound that belongs to the class of dihydropyrimidinedione derivatives. It has been widely used in scientific research for its unique chemical and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, particularly gamma-aminobutyric acid (GABA) and glutamate. It has been shown to enhance GABAergic neurotransmission and inhibit glutamate release, which may contribute to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, suggesting its potential use as an anticonvulsant. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione is its well-established synthesis method. This allows for easy and efficient production of the compound for use in scientific research. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it exerts its pharmacological effects. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as improving its solubility in water for use in a wider range of experiments.
Méthodes De Synthèse
The synthesis method of 6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione involves the reaction of ethyl acetoacetate, methylamine, and 4-ethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the desired product. This synthesis method has been well-established and widely used in scientific research.
Applications De Recherche Scientifique
6-(4-ethoxyphenyl)-6-methyldihydro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-6-methyl-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-10-6-4-9(5-7-10)13(2)8-11(16)14-12(17)15-13/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIWHBRZSGOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5180008.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5180033.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5180037.png)
![2-(4-nitrophenyl)-5-phenyl-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5180044.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180048.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180056.png)


![1-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5180080.png)
![1-[(3-methylphenoxy)acetyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B5180093.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5180103.png)